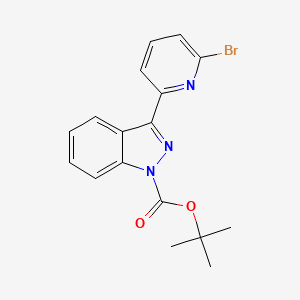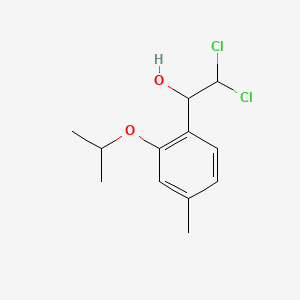
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine atom on the indole ring, as well as an octadec-9-enoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate typically involves the following steps:
Bromination and Chlorination: The indole ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.
Esterification: The brominated and chlorinated indole is then reacted with octadec-9-enoic acid in the presence of a suitable catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in these reactions include Lewis acids and transition metal catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine and chlorine atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The presence of bromine and chlorine atoms makes it a useful tool for investigating halogen bonding in biological systems.
Medicine
In medicine, this compound has potential applications as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its indole structure provides vibrant colors, making it suitable for use in various coloring applications.
Mécanisme D'action
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the indole ring facilitate halogen bonding with target proteins, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes, making the compound effective in various biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-4-chloro-3-indolyl phosphate: Used as a chromogenic substrate in biochemical assays.
5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Employed in histochemistry and bacteriology as a substrate for beta-galactosidase.
5-bromo-4-chloro-3-hydroxyindole: Known for its role as a chromogenic compound in biochemical assays.
Uniqueness
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate is unique due to its octadec-9-enoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications that require membrane permeability.
Propriétés
Formule moléculaire |
C26H37BrClNO2 |
|---|---|
Poids moléculaire |
510.9 g/mol |
Nom IUPAC |
(5-bromo-4-chloro-1H-indol-3-yl) octadec-9-enoate |
InChI |
InChI=1S/C26H37BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)31-23-20-29-22-19-18-21(27)26(28)25(22)23/h9-10,18-20,29H,2-8,11-17H2,1H3 |
Clé InChI |
AQHJSWILJUIBPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


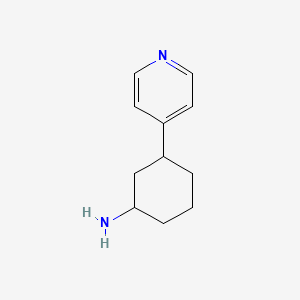
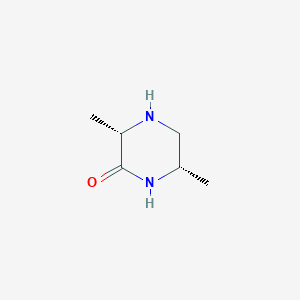
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)

![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)

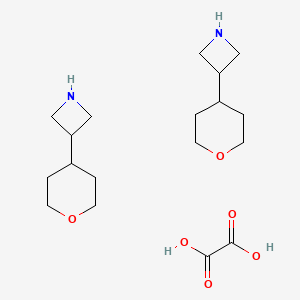
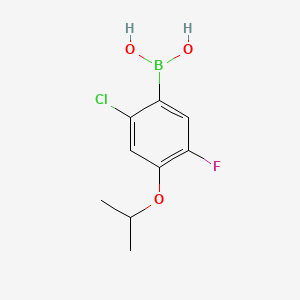
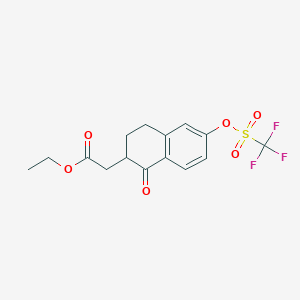

![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
